molecular formula C11H8ClNO B2717486 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1339444-10-8

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2717486
CAS No.: 1339444-10-8
M. Wt: 205.64
InChI Key: NUWZSTBBPPMCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclobutanone under specific conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with cyclobutanone to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the functional groups present and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-oxocyclobutane-1-carbonitrile: Similar structure but with a different position of the ketone group.

    1-(2-Chlorophenyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWZSTBBPPMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339444-10-8
Record name 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.